molecular formula C16H10N2O3S B12928601 6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione CAS No. 92691-19-5

6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione

Cat. No.: B12928601
CAS No.: 92691-19-5
M. Wt: 310.3 g/mol
InChI Key: JRZBZQWWZNKENY-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidine core with a naphthalen-2-yloxy substituent, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with naphthalen-2-ol in the presence of a suitable dehydrating agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions to facilitate the formation of the thiazolo[3,2-a]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable molecule for further research and development.

Properties

CAS No.

92691-19-5

Molecular Formula

C16H10N2O3S

Molecular Weight

310.3 g/mol

IUPAC Name

6-naphthalen-2-yloxy-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione

InChI

InChI=1S/C16H10N2O3S/c19-14-13(15(20)18-7-8-22-16(18)17-14)21-12-6-5-10-3-1-2-4-11(10)9-12/h1-9,13H

InChI Key

JRZBZQWWZNKENY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(=O)N=C4N(C3=O)C=CS4

Origin of Product

United States

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